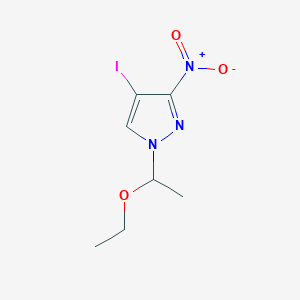1-(1-Ethoxyethyl)-4-iodo-3-nitropyrazole
CAS No.:
Cat. No.: VC13614245
Molecular Formula: C7H10IN3O3
Molecular Weight: 311.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H10IN3O3 |
|---|---|
| Molecular Weight | 311.08 g/mol |
| IUPAC Name | 1-(1-ethoxyethyl)-4-iodo-3-nitropyrazole |
| Standard InChI | InChI=1S/C7H10IN3O3/c1-3-14-5(2)10-4-6(8)7(9-10)11(12)13/h4-5H,3H2,1-2H3 |
| Standard InChI Key | PBJMEHKSIXNJSM-UHFFFAOYSA-N |
| SMILES | CCOC(C)N1C=C(C(=N1)[N+](=O)[O-])I |
| Canonical SMILES | CCOC(C)N1C=C(C(=N1)[N+](=O)[O-])I |
Introduction
Chemical Identity and Structural Features
1-(1-Ethoxyethyl)-4-iodo-3-nitropyrazole (IUPAC name: 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole) is a trisubstituted pyrazole featuring:
-
1-(1-Ethoxyethyl) group: A protective moiety at the pyrazole’s nitrogen (N1), enhancing solubility and stability during synthetic modifications .
-
4-Iodo substituent: A halogen atom at the C4 position, enabling participation in transition-metal-catalyzed cross-coupling reactions .
-
3-Nitro group: An electron-withdrawing substituent at C3, influencing electronic properties and directing further functionalization .
Molecular Formula:
Molecular Weight: 347.08 g/mol (calculated from constituent atomic weights).
Synthesis and Optimization
Synthetic Route
The synthesis involves sequential protection, nitration, and iodination steps, as detailed in Arkivoc (2014) :
-
N-Protection:
-
3-Nitro-1H-pyrazole is treated with ethyl vinyl ether in dichloromethane under catalytic trifluoroacetic acid (TFA) to yield 1-(1-ethoxyethyl)-3-nitro-1H-pyrazole.
-
Conditions: Dropwise addition of ethyl vinyl ether at 28–33°C, followed by stirring for 12–78 hours .
-
Yield: >90% (analogous to protected derivatives in Scheme 1 of ).
-
-
Iodination:
-
Purification:
Key Data from Experimental Procedures
-
Melting Point: 59–60°C (observed in structurally similar 4-bromo-3-iodo derivatives) .
-
Spectral Data:
Physicochemical Properties
Solubility and Stability
-
Solubility: High in polar aprotic solvents (e.g., DMF, DMSO) due to the ethoxyethyl group .
-
Stability: Sensitive to strong acids/bases, leading to deprotection or nitro group reduction .
Electronic Effects
-
Nitro Group: Withdraws electron density, reducing pyrazole’s basicity (, estimated from analogues in ).
-
Iodo Substituent: Enhances susceptibility to cross-coupling reactions (e.g., Sonogashira) .
Reactivity and Applications
Sonogashira Cross-Coupling
-
Reaction with Phenylacetylene:
Grignard Reactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume